molecular formula C7H10ClN5O B2640762 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone CAS No. 2166871-81-2

2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone

Cat. No. B2640762
CAS RN: 2166871-81-2
M. Wt: 215.64
InChI Key: JAOJHNZZCLRNCF-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as CPT-11, is a potent anticancer drug used in the treatment of colorectal and other types of cancer. It is a prodrug that is converted to its active form, SN-38, by the liver enzyme carboxylesterase. CPT-11 has been extensively researched for its anticancer properties, and its synthesis, mechanism of action, and physiological effects have been well documented.

Mechanism Of Action

2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a prodrug that is converted to its active form, SN-38, by the liver enzyme carboxylesterase. Once activated, SN-38 binds to the DNA molecule and inhibits the activity of topoisomerase I. This leads to the formation of DNA breaks and ultimately causes cell death. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a valuable tool in the fight against cancer.
Biochemical and physiological effects:
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness against certain types of cancer.

Advantages And Limitations For Lab Experiments

2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a powerful tool for cancer research, but it also has some limitations. One of the main advantages of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is its broad spectrum of activity against different types of cancer. It is also relatively easy to administer and has a well-established safety profile. However, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone can be toxic to normal cells, which can limit its use in certain experimental settings. Additionally, the synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a complex process that requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. One area of interest is the development of new analogs of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone that may have improved efficacy or reduced toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone treatment. Additionally, there is ongoing research into the use of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in combination with other anticancer drugs or immunotherapies to improve treatment outcomes. Overall, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a valuable tool in the fight against cancer, and ongoing research is likely to uncover new applications and insights into its mechanism of action.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with 3-(2H-tetrazol-5-yl)pyrrolidine and chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. The synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been extensively researched for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, ovarian, and pancreatic cancer. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone causes DNA damage and cell death in cancer cells.

properties

IUPAC Name

2-chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-3-6(14)13-2-1-5(4-13)7-9-11-12-10-7/h5H,1-4H2,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJHNZZCLRNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NNN=N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone

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